- Manganese(III) porphyrin anchored onto multiwall carbon nanotubes: An efficient and reusable catalyst for the heterogeneous reduction of aldehydes and ketonesJournal of Coordination Chemistry, 2016, 69(4), 638-649,
Cas no 93-54-9 (1-Phenyl-1-propanol)

1-Phenyl-1-propanol structure
Nombre del producto:1-Phenyl-1-propanol
1-Phenyl-1-propanol Propiedades químicas y físicas
Nombre e identificación
-
- 1-Phenylpropan-1-ol
- (+/-)-alpha-Ethylbenzyl alcohol
- (+/-)-1-Phenyl-1-propanol
- 1-Phenyl-1-propanol
- (±)-1-Phenyl-1-propanol
- 1-phenylpropyl alcohol
- Bilergon
- Choleda
- Ejibil
- Felicur
- Fenicol
- Fepar
- Livonal
- rac-1-phenyl-1-propanol
- SH261
- Unichol
- α-Ethylbenzyl alcohol
- alpha-Ethylbenzyl alcohol
- Benzyl alcohol, α-ethyl- (8CI)
- α-Ethylbenzenemethanol (ACI)
- (RS)-1-Phenylpropan-1-ol
- (RS)-1-Phenylpropanol
- (±)-α-Ethylbenzyl alcohol
- 1-Hydroxy-1-phenylpropane
- 1-Phenyl-1-hydroxypropane
- 1-Phenyl-n-propanol
- 1-Propanol, 1-phenyl-
- Carbicol
- Epatoxfen
- Ethyl phenyl carbinol
- Felitrope
- Gallenperlen
- NSC 25504
- NSC 41708
- Phenychol
- Phenycholon
- Phenyl ethyl carbinol
- Phenylchol
- Phenylcholon
- SH 261
- α-Hydroxypropylbenzene
- ω-Ethylbenzyl alcohol
-
- MDL: MFCD00004564
- Renchi: 1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
- Clave inchi: DYUQAZSOFZSPHD-UHFFFAOYSA-N
- Sonrisas: OC(CC)C1C=CC=CC=1
- Brn: 1906759
Atributos calculados
- Calidad precisa: 136.08900
- Masa isotópica única: 136.089
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 84.7
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: nothing
- Superficie del Polo topológico: 20.2A^2
Propiedades experimentales
- Color / forma: Colorless oily liquid.
- Denso: 0.994 g/mL at 25 °C(lit.)
- Punto de ebullición: 212°C
- Punto de inflamación: Fahrenheit: 194 ° f
Celsius: 90 ° c - índice de refracción: n20/D 1.52(lit.)
- Disolución: 0.62g/l
- Coeficiente de distribución del agua: Insoluble
- PSA: 20.23000
- Logp: 2.13000
- Merck: 3768
- FEMA: 2884
- Disolución: It is miscible with methanol, ethanol, ether, benzene and toluene and toluene. Slightly aromatic, spicy and sweet.
1-Phenyl-1-propanol Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P210-P264-P270-P280-P301+P312+P330-P370+P378-P403+P235-P501
- Número de transporte de mercancías peligrosas:2810
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: S23-S24/25
- Rtecs:DO5470000
-
Señalización de mercancías peligrosas:
- Toxicidad:LD50 orally in rats: 1.6 ml/kg (Linét)
- Términos de riesgo:R22
- Condiciones de almacenamiento:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
1-Phenyl-1-propanol Datos Aduaneros
- Código HS:2942000000
- Datos Aduaneros:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Phenyl-1-propanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB118529-500 g |
1-Phenyl-1-propanol; 98% |
93-54-9 | 500g |
€218.00 | 2022-06-12 | ||
Enamine | EN300-128217-10.0g |
1-phenylpropan-1-ol |
93-54-9 | 95% | 10g |
$32.0 | 2023-05-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032694-25g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 25g |
¥53 | 2024-05-20 | |
Key Organics Ltd | STR02714-10MG |
1-Phenyl-1-propanol |
93-54-9 | >95% | 10mg |
£63.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-100g |
1-Phenyl-1-propanol |
93-54-9 | 99% | 100g |
¥345.0 | 2022-06-10 | |
Apollo Scientific | OR10953-25g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 25g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR10953-100g |
1-Phenyl-1-propanol |
93-54-9 | 97% | 100g |
£21.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TA918-100g |
1-Phenyl-1-propanol |
93-54-9 | 99% | 100g |
¥195.0 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84430-25g |
1-Phenylpropan-1-ol |
93-54-9 | 25g |
¥78.0 | 2021-09-08 | ||
Alichem | A019107807-500g |
1-Phenylpropan-1-ol |
93-54-9 | 95% | 500g |
$157.00 | 2023-08-31 |
1-Phenyl-1-propanol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Oxygen , Sodium borohydride Catalysts: Imidazole , Manganese, (acetato-O)[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl)tetra… (carboxylated multiwall nanotubes) Solvents: Ethanol , Chloroform ; 15 min, 0 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: 1-Propanesulfonic acid (silica-supported) Solvents: Methanol ; 19 - 20 s, rt
Referencia
- Parallel synthesis in an EOF-based micro reactorChemical Communications (Cambridge, 2007, (46), 4928-4930,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Potassium hydride Catalysts: Ethylbis[2,4,6-tris(1-methylethyl)phenyl]borane Solvents: Tetrahydrofuran
Referencia
- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanonesTetrahedron Letters, 1991, 32(43), 6243-6,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ; 10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 4 h, reflux
Referencia
- Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketonesJournal of Organometallic Chemistry, 2007, 692(11), 2306-2313,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: 4-[2-[[[4-[[(2S)-2-(Hydroxydiphenylmethyl)-1-pyrrolidinyl]methyl]phenyl]methyl]a… Solvents: Toluene ; rt; 30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Ferroferric oxide nanoparticle-supported chiral ligand and preparation method and application thereof, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , 1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl]piperi… Solvents: Dimethylformamide ; 3 h, 90 °C; 90 °C → rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt
1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt
1.2 Catalysts: (-)-(S,S)-1,2-Diphenylethylenediamine ; overnight, rt
1.3 Reagents: Potassium tert-butoxide , Hydrogen Solvents: Isopropanol ; 24 h, 25 bar, rt
Referencia
- Asymmetric hydrogenation of prochiral compounds, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Bis[2,6-bis(1,1-dimethylethyl)-4-methylphenolato]methylaluminum Solvents: Diethyl ether , Toluene ; -78 °C
Referencia
- Amphiphilic reactions by means of exceptionally bulky organoaluminum reagents. Rational approach for obtaining unusual equatorial, anti-Cram, and 1,4 selectivity in carbonyl alkylationJournal of the American Chemical Society, 1988, 110(11), 3588-97,
Synthetic Routes 8
Condiciones de reacción
1.1 Catalysts: Titanium, [[2,2′-[(1R,2R)-1,2-cyclohexanediylbis[[(S)-imino-κN]methylene]]bis[4,… Solvents: Toluene , Hexane ; -30 °C; 3.2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Diastereoisomerically Selective Enantiomerically Pure Titanium Complexes of Salan Ligands: Synthesis, Structure, and Preliminary Activity StudiesInorganic Chemistry, 2005, 44(13), 4466-4468,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium , Titania Solvents: Ethanol ; 1 h, 0.3 MPa, 25 °C
Referencia
- Titania supported synergistic palladium single atoms and nanoparticles for room temperature ketone and aldehydes hydrogenationNature Communications, 2020, 11(1),,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ; 24 h, 40 °C
Referencia
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective HydrogenationAdvanced Synthesis & Catalysis, 2017, 359(13), 2269-2279,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ; 5 min, reflux
Referencia
- The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketonesApplied Organometallic Chemistry, 2014, 28(11), 803-808,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 1 h
Referencia
- Rapid aqueous borohydride reduction of carbonyls under sealed-tube microwave conditionsSynthetic Communications, 2012, 42(13), 1979-1986,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: 2-Pyridinemethanamine , Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ; 30 bar, rt; 12 h, 120 °C
Referencia
- Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocolApplied Catalysis, 2021, 623,,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2247392-97-6 Solvents: Isopropanol ; 4 h, 82 °C
Referencia
- Transfer hydrogenation of ketones catalyzed by a trinuclear Ni(II) complex of a Schiff base functionalized N-heterocyclic carbene ligandInorganica Chimica Acta, 2019, 484, 276-282,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium chloride Catalysts: Palladium ; 20 h, 30 bar, 30 °C
Referencia
- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room TemperatureACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223,
Synthetic Routes 16
Condiciones de reacción
1.1 Catalysts: (1S,2R)-1-[3-[4-Chloro-3-(hydroxymethyl)phenyl]-1-triazen-1-yl]-2,3-dihydro-1H-i… (polymer-bound, neat and metal complexes) Solvents: Dichloromethane ; 24 h, rt
Referencia
- Polymer-Bound 1-Aryl-3-alkyltriazenes as Modular Ligands for Catalysis. Part 2: Screening Immobilized Metal Complexes for Catalytic ActivityBioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1849-1851,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Isopropanol Catalysts: Potassium tert-butoxide , 2816966-71-7 ; 18 h, 60 °C
Referencia
- A Ruthenium Protic N-Heterocyclic Carbene Complex as a Precatalyst for the Efficient Transfer Hydrogenation of Aryl KetonesOrganometallics, 2022, 41(15), 2095-2105,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 30 min, 130 °C
Referencia
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Synthetic Routes 19
Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)ruthenium , (2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)… Solvents: Toluene ; 1 h, reflux
1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt
1.2 Reagents: Sodium hydroxide , Hydrogen Solvents: Toluene , Water ; 1 h, 80 bar, rt
Referencia
- Catalytic hydrogeneration of carbon-heteroatom double bonds, World Intellectual Property Organization, , ,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran
Referencia
- Adsorption of a nonionic surfactant (C12E7) on carboxylated styrene-butadiene copolymer latex particles using dynamic light scattering and adsorption isotherm measurementsJournal of Colloid and Interface Science, 1995, 169(1), 39-47,
1-Phenyl-1-propanol Raw materials
1-Phenyl-1-propanol Preparation Products
1-Phenyl-1-propanol Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:93-54-9)1-Phenyl-1-propanol
Número de pedido:1661543
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
1-Phenyl-1-propanol Literatura relevante
-
1. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767
-
Kasturi Ganguli,Natalia V. Belkova,Sabuj Kundu Dalton Trans. 2022 51 4354
-
Andrew Carrier,Darrell Dean,Vanessa Renee Little,John Vandersleen,Boyd Davis,Philip G. Jessop Energy Environ. Sci. 2012 5 7111
-
Ana Serrano,Ferran Sancho,Javier Vi?a-González,Juan Carro,Miguel Alcalde,Victor Guallar,Angel T. Martínez Catal. Sci. Technol. 2019 9 833
-
Sabine Avola,Frédéric Goettmann,Markus Antonietti,Werner Kunz New J. Chem. 2012 36 1568
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Proveedores recomendados
Amadis Chemical Company Limited
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